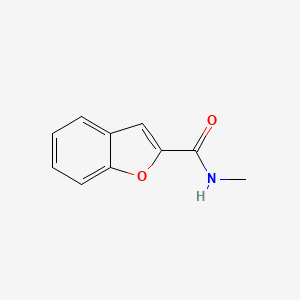

N-methyl-1-benzofuran-2-carboxamide

Description

N-Methyl-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a carboxamide group at the 2-position, where the amide nitrogen is methylated. This structure confers unique physicochemical properties, such as moderate polarity due to the amide group and aromatic stability from the fused benzofuran ring. Such methods are likely applicable to the target compound.

Propriétés

IUPAC Name |

N-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-10(12)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBNLIYCUGYIRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20876269 | |

| Record name | 2-BENZOFURANCARBOXAMIDE, N-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64663-59-8 | |

| Record name | 2-BENZOFURANCARBOXAMIDE, N-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. One common method starts with benzofuran-2-carboxylic acid as the precursor. The process involves three main steps:

8-Aminoquinoline Installation:

C–H Arylation: Palladium catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.

Transamidation: A one-pot, two-step transamidation procedure is employed, which proceeds via the intermediate N-acyl-Boc-carbamates.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring high efficiency and modularity.

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Applications De Recherche Scientifique

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzofuran derivatives, including N-methyl-1-benzofuran-2-carboxamide. Research indicates that compounds within this class can protect neuronal cells from excitotoxicity, which is a significant contributor to neurodegenerative diseases.

Case Study: Neuroprotective Activity

A study synthesized several benzofuran derivatives and evaluated their neuroprotective effects using rat cortical neuronal cells. Among these, this compound exhibited significant protection against NMDA-induced neuronal damage. The compound displayed antioxidant activity by scavenging reactive oxygen species and inhibiting lipid peroxidation in neuronal cell cultures .

Table 1: Neuroprotective Activity of Benzofuran Derivatives

| Compound | Concentration (μM) | Neuroprotective Effect | Remarks |

|---|---|---|---|

| 1f | 30 | Comparable to memantine | Potent against excitotoxicity |

| 1j | 100 | Moderate | Effective ROS scavenger |

Anticancer Properties

This compound and its derivatives have shown promise in anticancer research. The structure-activity relationship studies indicate that modifications to the benzofuran core can enhance anticancer activity while reducing adverse effects typically associated with conventional chemotherapeutics.

Case Study: Anticancer Activity

In vitro studies have demonstrated that benzofuran derivatives can inhibit the proliferation of various cancer cell lines. For instance, a derivative similar to this compound was tested against lung adenocarcinoma cells (A549) and exhibited significant cytotoxicity by inhibiting key signaling pathways involved in cancer progression .

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MCC1019 | A549 | 16.4 | Inhibition of PLK1 |

| 7a | EAC | CTC50 | Topoisomerase I inhibition |

| 9 | HePG2 | 12.61 | Induction of apoptosis |

Mécanisme D'action

The mechanism of action of N-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

Key structural analogs and their differentiating features include:

Key Observations :

- Substituent Position : The 7-position substitution in compound 22 introduces a methoxybenzyl group, which may enhance lipophilicity and membrane permeability compared to the simpler N-methyl group in the target compound .

- Methoxy groups are stronger electron donors, which could influence receptor affinity .

Data Tables

Activité Biologique

N-methyl-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities, particularly in cancer therapy and immunomodulation. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzofuran core structure, which is known for its diverse pharmacological properties. The presence of the carboxamide group enhances its solubility and potential interactions with biological targets.

Research indicates that this compound and its derivatives exhibit multiple mechanisms of action:

- Induction of Apoptosis : Studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been reported to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent activation of caspases involved in apoptotic pathways .

- Inhibition of Pro-inflammatory Cytokines : Some derivatives have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as interleukin 6 (IL-6), which is often elevated in cancerous conditions .

In Vitro Studies

Numerous studies have evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes key findings from several research articles:

Case Studies

One notable study involved the evaluation of a series of benzofuran derivatives, including this compound, against K562 leukemia cells. The results indicated that these compounds significantly increased the activity of caspases 3 and 7 after prolonged exposure, suggesting a robust apoptotic effect . Furthermore, another study highlighted the compound's ability to inhibit CCL20-induced chemotaxis in immune cells, indicating potential immunomodulatory effects .

Immunomodulatory Effects

Beyond anticancer properties, this compound has shown promise as an immunomodulator. Research has identified certain derivatives that effectively inhibit chemotaxis in immune cells, which could be beneficial in conditions characterized by excessive inflammation or immune response .

Q & A

Q. What are the standard synthetic routes for N-methyl-1-benzofuran-2-carboxamide?

The synthesis typically involves amidation of 1-benzofuran-2-carboxylic acid with methylamine. A common method uses coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane under nitrogen. Microwave-assisted synthesis (e.g., 100°C, 2 hours) can enhance reaction efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm⁻¹). X-ray crystallography (e.g., ORTEP-III) resolves crystal packing and stereochemistry .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) are preferred. Reactions are conducted under inert atmospheres to prevent oxidation. Temperature control (0–25°C) minimizes side reactions during amidation. Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Variables include:

- Catalyst selection : Substituting DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves solubility in aqueous-organic biphasic systems.

- Microwave assistance : Reduces reaction time from 24 hours to 2 hours, achieving yields >85% .

- Solvent polarity : THF enhances reagent dispersion compared to DCM, reducing by-product formation .

Q. How do structural modifications influence biological activity?

- Methoxy vs. methyl groups : Methoxy substituents (e.g., at the phenyl ring) enhance antioxidant activity due to electron-donating effects, while methyl groups improve lipophilicity and blood-brain barrier penetration .

- Fluorinated analogs : Introducing trifluoromethyl groups (e.g., N-[3,5-bis(trifluoromethyl)phenyl]) increases binding affinity to kinase targets (IC₅₀ < 100 nM) .

Q. How can contradictory data in enzyme inhibition assays be resolved?

Discrepancies often arise from assay conditions (e.g., pH, co-solvents). For example:

- pH-dependent activity : Carboxamide derivatives show higher inhibition of PLK1 at pH 7.4 vs. 6.5 due to protonation state changes.

- Validation : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What computational methods predict interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to enzymes like cyclooxygenase-2 (COX-2). Key interactions include hydrogen bonding with Arg120 and hydrophobic contacts with Tyr355 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.